3,3-Diphenylpropyl isocyanate
Overview
Description
3,3-Diphenylpropyl isocyanate is an organic compound with the molecular formula C16H15NO. It is characterized by the presence of an isocyanate group (-NCO) attached to a 3,3-diphenylpropyl group. This compound is used as a reagent in various chemical reactions and has applications in the synthesis of pharmaceuticals, dyes, and polymers.
Preparation Methods
The synthesis of 3,3-Diphenylpropyl isocyanate can be achieved through several methods:
Phosgene Method: This traditional method involves the reaction of 3,3-diphenylpropylamine with phosgene.
Non-Phosgene Methods: These include reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea as starting materials. These methods are often preferred due to their reduced environmental impact compared to the phosgene method.
Chemical Reactions Analysis
3,3-Diphenylpropyl isocyanate undergoes various chemical reactions, including:
Reaction with Alcohols: Forms urethanes.
Reaction with Amines: Produces ureas.
Reaction with Carboxylic Acids: Yields amides.
Common reagents used in these reactions include alcohols, amines, and carboxylic acids. The major products formed are urethanes, ureas, and amides, respectively.
Scientific Research Applications
3,3-Diphenylpropyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Acts as a catalyst in the production of polyurethane foam and other polymers.
Mechanism of Action
The mechanism of action of 3,3-Diphenylpropyl isocyanate involves its reactivity with nucleophiles such as alcohols, amines, and carboxylic acids. The isocyanate group (-NCO) reacts with these nucleophiles to form urethanes, ureas, and amides, respectively. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group.
Comparison with Similar Compounds
3,3-Diphenylpropyl isocyanate can be compared with other isocyanates such as:
Phenyl isocyanate: Similar in reactivity but lacks the additional phenyl groups.
Methyl isocyanate: More volatile and toxic, used in different industrial applications.
Toluene diisocyanate: Commonly used in the production of polyurethane foams, more reactive due to the presence of two isocyanate groups.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other isocyanates.
Properties
IUPAC Name |
(3-isocyanato-1-phenylpropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-13-17-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTUPWXAZYPWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN=C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611289 | |
Record name | 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41347-11-9 | |
Record name | 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,-Diphenylpropyl isoyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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